TC-Mps1-12

Übersicht

Beschreibung

TC Mps1 12: ist ein potenter und selektiver Inhibitor der monopolar spindle 1 (Mps1) Kinase, auch bekannt als TTK. Mps1 ist eine Kinase, die am Spindel-Kontrollpunkt beteiligt ist, der eine korrekte Chromosomenausrichtung und -segregation während der Zellteilung gewährleistet. Die Hemmung von Mps1 durch TC Mps1 12 hat vielversprechende Ergebnisse in der Krebsforschung gezeigt, insbesondere bei der Bekämpfung der chromosomalen Instabilität in Krebszellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TC Mps1 12 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess beinhaltet typischerweise:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer aromatischer Verbindungen unter kontrollierten Bedingungen, um die Kernstruktur von TC Mps1 12 zu bilden.

Funktionalisierung: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Halogenierung, Nitrierung und Reduktion in die Kernstruktur eingeführt.

Endmontage: Die endgültige Verbindung wird durch Kupplungsreaktionen zusammengesetzt, häufig unter Verwendung palladiumkatalysierter Kreuzkupplungsverfahren.

Industrielle Produktionsmethoden: Die industrielle Produktion von TC Mps1 12 folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsmethoden und strenge Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen: TC Mps1 12 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation der Struktur der Verbindung üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird TC Mps1 12 als Werkzeugverbindung verwendet, um die Rolle der Mps1-Kinase in verschiedenen zellulären Prozessen zu untersuchen. Es hilft, die biochemischen Pfade und Interaktionen zu verstehen, die an Mps1 beteiligt sind.

Biologie: In der biologischen Forschung wird TC Mps1 12 verwendet, um die Mechanismen der Zellteilung und der chromosomalen Stabilität zu untersuchen. Es ist besonders wertvoll bei der Untersuchung der Auswirkungen der Mps1-Hemmung auf Krebszellen.

Medizin: TC Mps1 12 hat Potenzial in der Krebstherapie gezeigt, insbesondere bei der Bekämpfung von Krebsarten mit hoher chromosomaler Instabilität. Es induziert mitotische Katastrophe und Apoptose in Krebszellen, was es zu einem vielversprechenden Kandidaten für die weitere Medikamentenentwicklung macht .

Industrie: In der pharmazeutischen Industrie wird TC Mps1 12 in präklinischen Studien verwendet, um seine Wirksamkeit und Sicherheit als potenzielles Antitumormittel zu bewerten. Es dient auch als Referenzverbindung bei der Entwicklung neuer Mps1-Inhibitoren .

Wirkmechanismus

TC Mps1 12 übt seine Wirkung aus, indem es selektiv die Mps1-Kinase hemmt. Mps1 ist für den Spindel-Kontrollpunkt von entscheidender Bedeutung, der verhindert, dass Zellen die Mitose durchlaufen, bis alle Chromosomen korrekt ausgerichtet sind. Durch die Hemmung von Mps1 stört TC Mps1 12 diesen Kontrollpunkt, was zu einer Fehlanordnung der Chromosomen und einer mitotischen Katastrophe führt. Dies löst schließlich Apoptose in Krebszellen aus und hemmt so deren Wachstum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TC Mps1 12 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of TC Mps1 12.

Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.

Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of TC Mps1 12 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: TC Mps1 12 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Background on Mps1 Kinase

Mps1 kinase, also known as TTK, plays a crucial role in maintaining chromosomal stability during cell division. It is involved in the spindle assembly checkpoint (SAC), ensuring proper chromosome alignment and segregation. Dysregulation of Mps1 is associated with various cancers, making it an attractive therapeutic target. The inhibition of Mps1 can lead to chromosomal instability and subsequent apoptosis in cancer cells, which is the mechanism exploited by TC-Mps1-12.

Efficacy Against Hepatocellular Carcinoma

A pivotal study demonstrated that this compound effectively inhibits the growth of HCC cells. The treatment resulted in:

- Inhibition of Cell Viability : A marked decrease in cell viability was observed in HCC cell lines following treatment with this compound.

- Correlation with Patient Survival : Higher expression levels of the Mps1 gene were associated with poorer overall survival rates in HCC patients, suggesting that targeting Mps1 could improve therapeutic outcomes .

Comparative Studies

A comparative analysis highlighted the effectiveness of this compound against other known Mps1 inhibitors. The following table summarizes key studies:

| Study | Inhibitor | Cancer Type | Key Findings |

|---|---|---|---|

| Kusakabe et al. (2012) | This compound | HCC | Induces chromosomal instability leading to apoptosis |

| Research Group A (2020) | MPI-0479605 | Breast Cancer | Similar mechanisms but less effective than this compound |

| Research Group B (2023) | Other Inhibitors | Lung Cancer | Ineffective against Mps1 compared to this compound |

Case Study 1: HCC Cell Line Treatment

In vitro studies involving various HCC cell lines treated with this compound showed:

- Dose-dependent Response : Increased doses led to higher rates of apoptosis and reduced cell proliferation.

- Mechanistic Insights : Analysis revealed that the compound effectively bypassed the SAC, leading to increased chromosomal errors and eventual cell death .

Case Study 2: Animal Model Testing

In vivo testing using xenograft models demonstrated:

Wirkmechanismus

TC Mps1 12 exerts its effects by selectively inhibiting the Mps1 kinase. Mps1 is crucial for the spindle assembly checkpoint, which prevents cells from progressing through mitosis until all chromosomes are properly aligned. By inhibiting Mps1, TC Mps1 12 disrupts this checkpoint, leading to chromosomal misalignment and mitotic catastrophe. This ultimately triggers apoptosis in cancer cells, thereby inhibiting their growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Reversine: Ein weiterer Mps1-Inhibitor mit ähnlichen Auswirkungen auf die chromosomale Stabilität.

AZ3146: Ein selektiver Mps1-Inhibitor, der in der Krebsforschung eingesetzt wird.

NMS-P715: Ein Mps1-Inhibitor mit potenziellen Antitumoreigenschaften.

Einzigartigkeit: TC Mps1 12 ist einzigartig aufgrund seiner hohen Selektivität und Potenz gegenüber Mps1. Seine Fähigkeit, mitotische Katastrophe und Apoptose in Krebszellen zu induzieren, macht es zu einem wertvollen Werkzeug in der Krebsforschung und zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!

Biologische Aktivität

TC-Mps1-12 is a novel inhibitor targeting the monopolar spindle 1 (Mps1) kinase, also known as TTK. This compound has emerged as a promising therapeutic agent, particularly in the context of cancer treatment. Mps1 plays a crucial role in maintaining chromosomal stability during cell division, making it a significant target for cancer therapies aimed at exploiting chromosomal instability, a hallmark of many cancers.

This compound operates by inhibiting the Mps1 kinase, which is essential for proper chromosome alignment and the spindle assembly checkpoint (SAC). By disrupting these processes, this compound leads to:

- Chromosomal Misalignment : Cells treated with this compound exhibit significant chromosome misalignment and missegregation.

- Centrosome Disorganization : The compound causes disorganization of centrosomes, which are critical for proper cell division.

- Mitotic Catastrophe : The inhibition of Mps1 results in shortened mitotic durations and an inability to maintain the SAC, leading to mitotic slippage and subsequent apoptosis .

In Vitro Studies

Research has demonstrated that this compound effectively suppresses the growth of hepatocellular carcinoma (HCC) cells. Key findings from various studies include:

- IC50 Values : this compound has an IC50 value of 6.4 nM, indicating its potency as a selective inhibitor of Mps1 over a panel of 95 kinases, including JNK .

- Cell Viability : Treatment with this compound resulted in reduced cell viability in HCC cells, correlating with increased chromosomal instability and apoptosis .

| Study | Cell Line | IC50 (nM) | Effects Observed |

|---|---|---|---|

| HCC | 6.4 | Chromosome misalignment, apoptosis | |

| A549 | Not specified | Reduced proliferation, xenograft growth inhibition |

In Vivo Studies

In animal models, this compound has shown efficacy in reducing tumor growth:

- Xenograft Models : In A549 lung carcinoma xenograft models, this compound significantly attenuated tumor growth, highlighting its potential for clinical application .

Case Studies

A notable case study involved the examination of Mps1 expression levels in HCC patients. High expression levels of the TTK gene were associated with poor overall survival rates. This correlation underscores the potential of this compound as a targeted therapy for patients with elevated Mps1 levels .

Synergistic Effects with Other Treatments

Recent studies have explored the combination of this compound with other chemotherapeutic agents:

- Paclitaxel Combination : The combination of this compound with paclitaxel has shown enhanced tumor cell death by promoting cell division abnormalities and apoptosis in osteosarcoma models . This suggests that combining Mps1 inhibition with traditional chemotherapy may yield improved therapeutic outcomes.

Eigenschaften

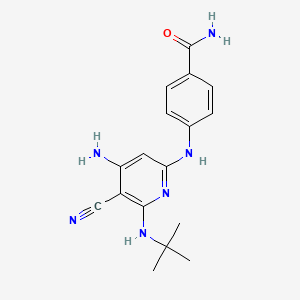

IUPAC Name |

4-[[4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEFNAWAKYQBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for TC-Mps1-12?

A: this compound is a novel inhibitor of the Monopolar Spindle 1 (Mps1) kinase, also known as TTK. [] While the exact binding mechanism is not elaborated on in the provided abstracts, inhibiting Mps1 disrupts its role in chromosome alignment and the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to chromosomal instability, ultimately suppressing the growth of hepatocellular carcinoma cells. []

Q2: Is there any structural information available for this compound?

A: One abstract mentions that the crystal structure of the TTK kinase domain in complex with this compound has been determined. [] Unfortunately, the abstract does not provide further details about the molecular formula, weight, or spectroscopic data. Further investigation into full-text research articles or databases is recommended to obtain comprehensive structural information about this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.